molecular formula C12H8FNO2 B1391120 4-Fluoro-3-(pyridin-3-yl)benzoic acid CAS No. 1214368-16-7

4-Fluoro-3-(pyridin-3-yl)benzoic acid

Cat. No.: B1391120
CAS No.: 1214368-16-7
M. Wt: 217.2 g/mol
InChI Key: CYFVPCSOKBHGHZ-UHFFFAOYSA-N
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Description

4-Fluoro-3-(pyridin-3-yl)benzoic acid is an organic compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of a fluorine atom at the 4-position of the benzoic acid moiety and a pyridin-3-yl group at the 3-position.

Scientific Research Applications

4-Fluoro-3-(pyridin-3-yl)benzoic acid has a wide range of applications in scientific research:

Future Directions

The future directions for “4-Fluoro-3-(pyridin-3-yl)benzoic acid” could involve its use in the synthesis of new metal-organic frameworks . Its potential applications in the adsorption of halogenated volatile organic compounds, iodine, carbon dioxide, and hydrogen suggest it could be useful in environmental remediation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-3-(pyridin-3-yl)benzoic acid can be achieved through several methods. One common approach involves the reaction between benzoic acid and 3-pyridinecarboxaldehyde under acidic conditions. The reaction typically proceeds as follows: [ \text{Benzoic acid} + \text{3-pyridinecarboxaldehyde} \rightarrow \text{this compound} + \text{H}_2\text{O} ] This reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure conditions .

Industrial Production Methods: Industrial production of this compound often involves the use of advanced techniques such as Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored for its mild reaction conditions and high yield .

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-3-(pyridin-3-yl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while reduction produces hydro derivatives .

Comparison with Similar Compounds

  • 3-Fluoro-4-(pyridin-3-yl)benzoic acid
  • 4-(5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)benzoic acid
  • 3-Fluoro-4-pyridineboronic acid pinacol ester

Comparison: 4-Fluoro-3-(pyridin-3-yl)benzoic acid is unique due to the specific positioning of the fluorine and pyridin-3-yl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-fluoro-3-pyridin-3-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FNO2/c13-11-4-3-8(12(15)16)6-10(11)9-2-1-5-14-7-9/h1-7H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYFVPCSOKBHGHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=C(C=CC(=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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